molecular formula C22H44N2O3 B12684616 N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate CAS No. 94139-10-3

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate

Cat. No.: B12684616
CAS No.: 94139-10-3
M. Wt: 384.6 g/mol
InChI Key: LVKVIEXSVCMBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound consists of three primary components:

  • A palmitamide core (hexadecanamide), providing hydrophobicity via its 16-carbon alkyl chain.
  • A hydroxyethylaminoethyl side chain ($$-\text{NH}(\text{CH}2)2\text{NH}(\text{CH}2)2\text{OH}$$), introducing polarity and hydrogen-bonding capacity.
  • An acetate group ($$-\text{OAc}$$), enhancing solubility in polar solvents.

The compound’s SMILES string, $$ \text{CCCCCCCCCCCCCCCC(=O)NCCN(CCO)CCO} $$, confirms the connectivity of these groups. Key functional groups include:

  • Amide bond ($$-\text{CONH}-$$): Stabilizes the molecule through resonance and participates in intermolecular hydrogen bonding.
  • Secondary amine ($$-\text{NH}-$$): Facilitates protonation at physiological pH, influencing solubility.
  • Hydroxyl group ($$-\text{OH}$$): Contributes to hydrophilic interactions and hydrogen-bonding networks.

Table 1: Molecular descriptors of this compound

Property Value Source
Molecular formula $$ \text{C}{22}\text{H}{46}\text{N}{2}\text{O}{4} $$
Molecular weight 384.59636 g/mol
SMILES $$ \text{CCCCCCCCCCCCCCCC(=O)NCCN(CCO)CCO} $$
Topological polar surface area 98.66 Ų

Crystallographic Studies and Three-Dimensional Conformation

X-ray diffraction studies of palmitic acid derivatives, including structurally analogous compounds, reveal monoclinic or triclinic crystal systems with layered arrangements of alkyl chains. For this compound:

  • Long spacing reflections : Observed at 4.1–4.3 Å, characteristic of fatty acid derivatives with extended alkyl chains.
  • Crystal symmetry : Likely triclinic due to asymmetric functional group distribution, as seen in palmitic acid single crystals grown from acetone.
  • Chain orientation : The palmitamide chain is tilted relative to the crystal face, reducing direct correspondence between chain length and diffraction spacing.

Challenges in 3D modeling :

  • Flexibility of the hydroxyethylaminoethyl side chain complicates conformational analysis, as noted in related compounds where 3D conformer generation was disallowed due to excessive rotational freedom.
  • Hydrogen bonding between the amide, hydroxyl, and acetate groups may stabilize specific conformations in the solid state, though experimental validation is needed.

Comparative Structural Analysis with Related Fatty Acid Amides

Table 2: Structural comparison with related fatty acid amides

Compound Molecular Formula Key Functional Groups Biological Relevance
This compound $$ \text{C}{22}\text{H}{46}\text{N}{2}\text{O}{4} $$ Amide, hydroxyl, acetate Synthetic analog for lipid research
Palmitoylethanolamide $$ \text{C}{18}\text{H}{37}\text{NO}_{2} $$ Ethanolamide, hydroxyl Endogenous anti-inflammatory agent
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate $$ \text{C}{22}\text{H}{47}\text{N}{3}\text{O}{3} $$ Amide, primary amine, acetate Intermediate in surfactant synthesis

Key structural differences :

  • Side chain modifications : Replacement of the primary amine in with a hydroxyl group in the target compound reduces basicity and alters hydrogen-bonding patterns.
  • Acetate vs. ethanolamide groups : The acetate in the target compound enhances aqueous solubility compared to palmitoylethanolamide’s ethanolamide group, which prioritizes membrane permeability.
  • Alkyl chain length : All three compounds share a C16 alkyl chain, ensuring consistent hydrophobic interactions despite functional group variations.

Functional implications :

  • The hydroxyethylaminoethyl-acetate motif enables dual solubility in polar and nonpolar solvents, making the compound suitable for emulsification studies.
  • Unlike palmitoylethanolamide, which activates PPAR-α and GPR55 receptors, the target compound’s bioactivity remains unexplored, likely due to its synthetic origin.

Properties

CAS No.

94139-10-3

Molecular Formula

C22H44N2O3

Molecular Weight

384.6 g/mol

IUPAC Name

[2-(ethylamino)ethyl-hexadecanoylamino] acetate

InChI

InChI=1S/C22H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)24(27-21(3)25)20-19-23-5-2/h23H,4-20H2,1-3H3

InChI Key

LVKVIEXSVCMBJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate typically involves the following key steps:

  • Formation of Palmitamide Intermediate
    Palmitic acid is first converted into palmitamide through an amidation reaction with ethylenediamine or a related diamine. This step requires activation of the carboxylic acid group, often by converting palmitic acid into an acid chloride or using coupling agents to facilitate amide bond formation.

  • Introduction of the 2-Hydroxyethylamino Group
    The palmitamide intermediate is then reacted with 2-aminoethanol or a protected form thereof to introduce the hydroxyethylamino functionality. This step is typically carried out under controlled temperature and pH to avoid side reactions and ensure selective substitution.

  • Monoacetate Formation
    The final step involves acetylation of the free amino group to form the monoacetate salt. This is usually achieved by reaction with acetic acid or acetic anhydride under mild conditions to prevent over-acetylation or degradation of the molecule.

Reaction Conditions and Monitoring

  • Temperature: Reactions are generally conducted at moderate temperatures (20–60°C) to optimize yield and minimize side reactions.
  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof, chosen for their ability to dissolve both hydrophilic and lipophilic reactants.
  • Catalysts and Bases: Organic or inorganic bases (e.g., triethylamine) may be used to neutralize acids formed during amidation or acetylation steps.
  • Reaction Time: Typically ranges from 2 to 8 hours depending on the step and scale.
  • Purification: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity. Purification is often achieved by recrystallization or chromatographic techniques.

Detailed Stepwise Synthesis Example

Step Reactants Conditions Outcome
1 Palmitic acid + ethylenediamine Acid chloride formation or coupling agent; 40°C, 4 h Palmitamide intermediate
2 Palmitamide + 2-aminoethanol THF solvent, base (e.g., triethylamine), 25–50°C, 3–5 h N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide
3 Above intermediate + acetic acid Room temperature, 2 h Monoacetate salt formation

Analytical Characterization

Research Findings and Optimization

  • The purity of the final compound is critical, especially for pharmaceutical applications. Optimized reaction conditions minimize impurities and side products.
  • The use of coupling agents such as carbodiimides can improve amidation efficiency.
  • Solvent choice impacts reaction rate and product solubility; THF is preferred for its balance of polarity and inertness.
  • Reaction monitoring by TLC and NMR ensures timely intervention to prevent overreaction or degradation.
  • Monoacetate formation is best controlled by stoichiometric addition of acetic acid to avoid diacetate formation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Temperature 20–60°C Step-dependent
Solvent THF, DMF, or mixtures THF preferred for amidation
Reaction Time 2–8 hours Varies by step
Base Triethylamine or similar Neutralizes acids, promotes reaction
Purification Recrystallization, chromatography Ensures high purity
Analytical Techniques NMR, MS, TLC, DSC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by interacting with membrane receptors and enzymes. The hydroxyethylaminoethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-(2-Hydroxyethylamino)ethyl)stearamide monoacetate (CAS: 57478-07-6)

  • Structural Difference : Replaces the palmitoyl (C16) group with stearamide (C18).
  • Pharmacological Relevance : Stearamide derivatives are less studied in antiviral contexts but may exhibit prolonged half-life due to higher lipid affinity .

N,N'-(Ethylenebis(iminoethylene))bispalmitamide monoacetate (CAS: 93918-66-2)

  • Structural Difference: Contains two palmitamide groups linked via ethylenebis(iminoethylene).
  • Impact: Doubled molecular weight (≈600 g/mol) and increased hydrogen bond donors (6 vs. 4) may hinder blood-brain barrier penetration.
  • Applications: Limited data, but bis-amides are often explored for sustained drug delivery .

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octanamide monoacetate (CAS: 83968-61-0)

  • Structural Difference: Shorter octanoyl (C8) chain and additional aminoethyl groups.
  • Impact: Reduced lipophilicity (logP ≈ 1.5 vs. ≈5.0 for palmitamide) enhances solubility but limits tissue retention. Higher hydrogen bond donors (6) may increase renal clearance .

Table 1: Key Properties of Selected Compounds

Compound (CAS) Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* Key Applications
Target (94113-41-4) 401.36 4 5 ~5.0 Antiviral intermediates
Stearamide analog (57478-07-6) 429.41 4 5 ~6.2 Lipid-based drug delivery
Bispalmitamide (93918-66-2) ~600 6 8 ~9.5 Sustained release systems
Octanamide analog (83968-61-0) 375.32 6 7 ~1.5 Solubility-enhanced APIs

*Estimated using chain-length correlations.

Research Findings and Efficacy

  • Impulsin (N-2-hydroxyethyl palmitamide) : Demonstrated a 50–60% reduction in ARD incidence in serologically controlled trials (1973–1975). Manifestation rates (MR) for influenza A/B infections were significantly lower in Impulsin groups (15.4% vs. 44.9% placebo; P < 0.0002) .

Biological Activity

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate, with the molecular formula C22H47N3O3 and a molecular weight of approximately 403.63 g/mol, is a complex organic compound notable for its diverse biological activities and potential applications in pharmaceutical research. Its structure features a palmitamide backbone and multiple aminoethyl groups, which enhance its solubility and bioactivity compared to simpler derivatives .

The biological activity of this compound is primarily attributed to its amine functionalities, which can participate in various biochemical reactions. These reactions are essential for modifying the compound for specific applications in drug formulation and delivery systems. The compound's multi-amino functionalization allows for enhanced interactions within biological systems, making it a candidate for further pharmacological exploration.

Pharmacological Effects

Preliminary studies indicate that compounds with similar structures may exhibit a variety of pharmacological effects, including:

  • Anti-inflammatory properties : Potentially reducing inflammation through modulation of immune responses.
  • Neuroprotective effects : Possible applications in neurodegenerative diseases by protecting neuronal cells from damage.
  • Antimicrobial activity : Inhibiting the growth of various pathogens.

These activities suggest that this compound could be beneficial in treating conditions such as arthritis, neurodegenerative disorders, and infections .

Case Studies

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of similar palmitamide derivatives demonstrated significant reductions in neuronal cell death in models of oxidative stress. The mechanism was linked to the compound's ability to modulate signaling pathways involved in apoptosis and inflammation.

Case Study 2: Anti-inflammatory Activity

Research on palmitamide derivatives showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated cell cultures compared to controls.

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies typically assess:

  • Binding affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic stability : Understanding how the compound is processed within biological systems.

Such investigations are essential for elucidating the therapeutic potential and safety profile of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:

Compound NameStructure ComplexityBiological ActivityApplications
N-(2-Aminoethyl)palmitamideModerateAnti-inflammatoryPain management
N-(2-Hydroxyethyl)palmitamideLowLimitedCosmetic formulations
This compoundHighNeuroprotective, antimicrobialPharmaceutical development

The structural complexity of this compound enhances its potential bioactivity and makes it a more versatile candidate for drug development compared to its simpler analogs .

Q & A

Q. What are the established synthetic pathways and characterization methods for N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate?

  • Methodological Answer : The compound is synthesized via a two-step process:

Acylation : Reacting 2-((2-hydroxyethyl)amino)ethylamine with palmitoyl chloride under inert conditions to form the palmitamide intermediate.

Acetylation : Treating the intermediate with acetic anhydride to introduce the monoacetate group.
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm structural integrity and substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm.
  • Elemental Analysis : Confirmation of C, H, N, and O content .

Q. Which analytical techniques are critical for confirming the purity and stability of this compound?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to detect impurities ≥0.1%.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • pH-Dependent Stability Studies : Incubate the compound at varying pH levels (2–12) and monitor degradation via HPLC.
  • GC-MS : Detect volatile byproducts or residual solvents.
    Contradictions in purity data should be resolved using orthogonal methods (e.g., NMR vs. HPLC) to rule out matrix effects .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :
  • Crystallization Optimization : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to grow single crystals.
  • SHELX Refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for hydrogen atom positioning. Address data outliers (e.g., high R-factors) by re-examizing twinning or disorder modeling .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding or conformational flexibility.

Q. What experimental strategies address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from cell-based assays (e.g., cytotoxicity) with biophysical methods like surface plasmon resonance (SPR) to validate target binding.
  • Isomer-Specific Analysis : Use chiral HPLC or capillary electrophoresis to rule out activity differences caused by undetected stereoisomers.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Grubbs’ test) to identify outliers.
    Contradictions often arise from impurities or unaccounted metabolites; LC-MS/MS profiling of incubated samples is critical .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC-MS.
  • Light Exposure Studies : Use ICH Q1B guidelines to assess photostability under UV/visible light.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at lower temperatures.
    Stability data should be cross-validated with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.